molecular formula C16H12O4 B600575 7-Methoxy-8-hydroxy-4-phenylcouMarin CAS No. 24258-36-4

7-Methoxy-8-hydroxy-4-phenylcouMarin

Cat. No.: B600575
CAS No.: 24258-36-4
M. Wt: 268.26
InChI Key:
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Description

7-Methoxy-8-hydroxy-4-phenylcoumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a methoxy group at the 7th position, a hydroxy group at the 8th position, and a phenyl group at the 4th position on the coumarin core structure. Coumarins are widely studied for their potential therapeutic properties, including anti-inflammatory, anticoagulant, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-8-hydroxy-4-phenylcoumarin can be achieved through several methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For this specific compound, the reaction typically involves the use of 7-methoxy-8-hydroxycoumarin and phenylacetic acid under acidic conditions .

Another method involves the Knoevenagel condensation, where the starting materials are 7-methoxy-8-hydroxycoumarin and benzaldehyde. This reaction is usually catalyzed by a base such as piperidine or pyridine .

Industrial Production Methods

Industrial production of this compound often employs optimized versions of the aforementioned synthetic routes. The use of continuous flow reactors and green chemistry principles, such as microwave-assisted synthesis, can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-8-hydroxy-4-phenylcoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Methoxy-8-hydroxy-4-phenylcoumarin has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe for detecting metal ions and studying molecular interactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in cellular signaling pathways.

    Medicine: Explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cells by targeting specific enzymes.

    Industry: Utilized in the development of fluorescent dyes and materials for optical applications.

Mechanism of Action

The mechanism of action of 7-Methoxy-8-hydroxy-4-phenylcoumarin involves its interaction with various molecular targets and pathways. In cancer research, it has been shown to inhibit key enzymes involved in cell proliferation, such as tyrosine kinases and topoisomerases. This inhibition leads to the disruption of cellular signaling pathways, ultimately resulting in the suppression of tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-8-hydroxy-4-phenylcoumarin is unique due to the presence of both methoxy and hydroxy groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a fluorescent probe and its efficacy in inhibiting specific enzymes involved in cancer cell proliferation .

Properties

IUPAC Name

8-hydroxy-7-methoxy-4-phenylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-13-8-7-11-12(10-5-3-2-4-6-10)9-14(17)20-16(11)15(13)18/h2-9,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDFIARNUQLEPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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